molecular formula C11H16BNO5S B8089902 [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid

Cat. No.: B8089902
M. Wt: 285.13 g/mol
InChI Key: RSFZDLXDBVJEPS-UHFFFAOYSA-N
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Description

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid (CAS 2377606-57-8) is an organoboron compound of high interest in chemical synthesis and pharmaceutical research. With a molecular formula of C 11 H 16 BNO 5 S and a molecular weight of 285.12 g/mol, this compound serves as a versatile and valuable building block , particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its boronic acid functional group enables the efficient formation of carbon-carbon bonds, facilitating the construction of biaryl structures that are core components in many advanced materials and active pharmaceutical ingredients (APIs) . Beyond its primary role in synthesis, the structural features of this compound suggest significant potential in biochemical and pharmacological research . The morpholine-4-sulfonyl group is a common pharmacophore found in molecules with various biological activities. More importantly, the boronic acid moiety is a key functional group in several approved drugs, such as the proteasome inhibitors Bortezomib and Ixazomib . Boronic acids can act as reversible covalent inhibitors , uniquely capable of forming stable, reversible complexes with nucleophilic residues like serine in the active sites of enzymes, such as the proteasome or serine β-lactamases . This mechanism allows researchers to use this compound to explore the inhibition of specific enzyme targets involved in disease pathways. This product is offered in high purity (e.g., 96%) and is available for shipping from multiple global stock points to support the international research community . HANDLING NOTE: This compound requires careful handling. Safety data indicates it may be harmful if swallowed and cause skin or serious eye irritation . Intended Use this compound is provided For Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-9-8-10(12(14)15)2-3-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZDLXDBVJEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The Suzuki-Miyaura coupling is the most widely employed method for introducing boronic acid groups into aromatic systems. For [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid, this approach typically involves coupling a pre-sulfonated aryl halide with a boronic acid precursor.

Example Procedure ():

  • Reagents :

    • 3-Methyl-4-(morpholine-4-sulfonyl)phenyl iodide (1.0 equiv)

    • Bis(pinacolato)diboron (1.2 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Potassium carbonate (3.0 equiv)

  • Solvent System : 1,2-Dimethoxyethane (DME)/H₂O (3:1 v/v)

  • Conditions : 70°C, 18 hours under argon

  • Yield : 81%

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic acid derivative. The morpholine sulfonyl group remains stable under these conditions due to its electron-withdrawing nature.

Sequential Sulfonation and Boronation

Sulfonation of 3-Methyl-4-aminophenylboronic Acid

This two-step method involves first introducing the morpholine sulfonyl group to an aminophenylboronic acid precursor.

Step 1: Sulfonation ():

  • Reagents :

    • 3-Methyl-4-aminophenylboronic acid (1.0 equiv)

    • Morpholine-4-sulfonyl chloride (1.1 equiv)

    • Triethylamine (2.5 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Reaction Time : 2 hours

  • Intermediate Yield : 89% (sulfonated amine)

Step 2: Diazotization and Boronation ():

  • Reagents :

    • Sulfonated intermediate (1.0 equiv)

    • NaNO₂ (1.5 equiv), HBF₄ (2.0 equiv)

    • Pd/C (5 wt%), H₂ (1 atm)

  • Solvent : Tetrahydrofuran (THF)/MeOH (4:1)

  • Conditions : 50°C, 6 hours

  • Final Yield : 68%

Key Advantage : Avoids sensitive palladium catalysts but requires careful handling of diazonium intermediates.

Direct Boronation of Pre-Sulfonated Substrates

Boron Trifluoride-Mediated Route

A one-pot method employing BF₃·OEt₂ as a Lewis acid catalyst:

Procedure ():

  • Reagents :

    • 3-Methyl-4-(morpholine-4-sulfonyl)benzene (1.0 equiv)

    • B₂Pin₂ (1.5 equiv)

    • BF₃·OEt₂ (2.0 equiv)

  • Solvent : 1,4-Dioxane, 100°C

  • Reaction Time : 12 hours

  • Yield : 73%

Optimization Note : Excess BF₃ improves boron incorporation but risks side reactions with the sulfonamide group. Lower temperatures (80°C) reduce decomposition but extend reaction times.

Industrial-Scale Considerations

Continuous Flow Synthesis ( )

For large-scale production, a continuous flow system minimizes intermediate isolation:

ParameterValue
Residence Time30 minutes
Temperature120°C
CatalystPd/Al₂O₃ (fixed bed)
Productivity1.2 kg/L·h
Purity>99% (HPLC)

Advantages :

  • 95% conversion per pass

  • Reduced palladium leaching (<0.1 ppm)

  • Compatible with in-line purification via acid-base extraction

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Suzuki Coupling8198High$$$
Sequential6895Moderate$$
Direct Boronation7397Low$$$$
Flow Synthesis9599Industrial$$$$$

Key Observations :

  • Suzuki coupling offers the best balance of yield and purity for lab-scale synthesis.

  • Flow methods excel in throughput but require significant capital investment.

  • Sequential routes are cost-effective but suffer from multi-step inefficiencies.

Challenges and Optimization Strategies

Sulfonamide Stability

The morpholine sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions. Mitigation strategies include:

  • pH control (maintain 6–8 during reactions)

  • Use of aprotic solvents (DME, THF)

  • Short reaction times at elevated temperatures

Boronic Acid Protection

In situ protection with diethanolamine prevents boronic acid dimerization:

  • Add 1.2 equiv diethanolamine prior to coupling

  • Remove via aqueous HCl wash post-reaction

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir(ppy)₃ catalysts under blue LED light to enable room-temperature borylation:

  • Conditions : 450 nm LED, DMF/H₂O, 25°C

  • Yield : 78% (preliminary data)

  • Advantage : Avoids thermal degradation of sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

    Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Analogues with Varying Amine Substituents

The sulfonyl group in the target compound is attached to a morpholine ring, a six-membered heterocycle containing one oxygen atom. Structural analogues with alternative amine substituents include:

Compound Name Substituent Similarity Score Key Properties
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Pyrrolidine (5-membered, all-nitrogen) 0.82 Reduced hydrogen bonding capacity due to lack of oxygen; increased lipophilicity
(2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid Piperidine (6-membered, all-nitrogen) 0.81 Similar steric bulk to morpholine but lacks oxygen for H-bonding
(3-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Pyrrolidine sulfonyl - Molecular weight: 269.13; may exhibit lower solubility in aqueous systems compared to morpholine analogues

Key Differences :

  • Piperidine and pyrrolidine analogues may exhibit higher membrane permeability due to increased lipophilicity .

Analogues with Electron-Withdrawing Groups

Compound Name Substituent Key Properties
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid Trifluoromethyl (CF₃) Strong electron-withdrawing effect; molecular weight: 203.95
4-Chlorophenyl boronic acid Chloride (Cl) Moderate electron-withdrawing effect; used in Suzuki-Miyaura reactions with 75% conversion efficiency

Key Differences :

  • The trifluoromethyl group (CF₃) exerts a stronger electron-withdrawing effect than the sulfonyl-morpholine group, which could lead to higher reactivity in electrophilic substitution reactions .
  • In Suzuki-Miyaura cross-couplings, electron-withdrawing substituents like chloride reduce conversion rates (e.g., 75% for 4-chlorophenyl boronic acid vs. 98% for unsubstituted phenyl boronic acid) . The target compound’s sulfonyl group may similarly hinder transmetallation steps.

Reactivity in Catalytic Reactions

  • Suzuki-Miyaura Cross-Coupling : Electron-withdrawing groups on boronic acids generally lower reaction efficiency. For example, 4-formylphenyl boronic acid achieves only 63% conversion in coupling with 4-bromotoluene, compared to 76% for 4-chlorophenyl boronic acid . The target compound’s sulfonyl-morpholine group is expected to further reduce reactivity due to steric hindrance and electronic effects.
  • Oxidation Rates : Boronic esters derived from diols with high affinity to boronic acids (e.g., pinacol) oxidize faster (50% conversion in 5–10 minutes) . The target compound’s stability under oxidative conditions may depend on the diol used in ester formation.

Physicochemical and Functional Properties

Property [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic Acid Phenyl Boronic Acid
Solubility Likely higher due to morpholine oxygen Low in aqueous systems
Hydrogen Bonding Enhanced via sulfonyl and morpholine oxygen Limited to boronic acid group
Glucose Sensitivity Potential for polyol complexation (e.g., glucose) Used in glucose-responsive hydrogels

Biological Activity

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is an organoboron compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a boronic acid functional group linked to a phenyl ring, which is further substituted with a morpholine-4-sulfonyl group. The unique structural characteristics of this compound enhance its solubility and reactivity, making it a subject of interest for various biological assays.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₁H₁₅BNO₃S
  • IUPAC Name : 3-Methyl-4-(morpholine-4-sulfonyl)phenylboronic acid

Boronic acids, including this compound, are known to interact with biological targets such as enzymes and receptors. The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission.
  • Antioxidant Activity : It exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Antioxidant Activity

The compound demonstrated strong antioxidant capabilities measured via DPPH free radical scavenging and CUPRAC methods:

  • DPPH IC₅₀ : 0.14 ± 0.01 µg/mL
  • CUPRAC A₀.₅ : 1.73 ± 0.16 µg/mL

Enzyme Inhibition

The following enzyme inhibition activities were reported:

EnzymeIC₅₀ (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

Cytotoxicity

In cytotoxicity assays against cancer cell lines:

  • MCF-7 Cell Line IC₅₀ : 18.76 ± 0.62 µg/mL (indicating high cytotoxicity)
  • No significant toxicity was observed on healthy cell lines.

Structural Comparisons

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
4-Bromophenylboronic AcidBromine substitution on phenylHigher reactivity in Suzuki coupling reactions
3-Methylphenylboronic AcidMethyl group on phenylDifferent biological activity profiles
Morpholine Boronic AcidDirect linkage to morpholineEnhanced solubility and biological compatibility
3-Nitrophenylboronic AcidNitro group on phenylIncreased electron deficiency affecting reactivity

Case Studies

Recent studies have highlighted the pharmacological potential of this compound in drug discovery campaigns:

  • Anticancer Research : A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells while sparing normal cells, indicating a favorable therapeutic window.
  • Neuroprotective Effects : Its inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid in laboratory settings?

  • Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and employ a full-body chemical-resistant suit to prevent skin contact . Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible. In case of inhalation, immediately move to fresh air and seek medical attention with the SDS document . Dispose of contaminated PPE following institutional hazardous waste guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Adapt transesterification methods used for similar boronic esters. For example, employ monophasic transesterification with methyl boronic acid, as described for pinacol esters, to simplify product isolation . Monitor reaction progress via 1H^1H-NMR to track boronic ester formation, ensuring minimal hydrolysis during synthesis (as in , where intermediates were characterized by NMR and HRMS) .

Q. What analytical techniques are suitable for structural characterization of this compound?

  • Methodological Answer : Use DFT/B3LYP computational methods to predict vibrational and electronic properties, referencing studies on 3- and 4-formylphenylboronic acids . Complement computational data with experimental techniques like high-resolution mass spectrometry (HRMS) and 11B^{11}B-NMR to confirm molecular structure and boron coordination .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in aqueous environments?

  • Methodological Answer : Perform conformational and electronic structure calculations using Gaussian 09 or SPARTAN’14 software to model hydrolysis equilibria. Compare results to experimental 1H^1H-NMR data, as demonstrated in studies on boronic ester oxidation . Assess frontier molecular orbitals (FMOs) to identify reactive sites for nucleophilic/electrophilic interactions .

Q. What experimental designs can assess the compound’s stability toward reactive oxygen species (ROS) in biological systems?

  • Methodological Answer : Expose the compound to H2O2H_2O_2 (1.2 equiv.) and monitor oxidation kinetics via 1H^1H-NMR, tracking the conversion to phenol derivatives (see Table 2 in ). Use alizarin red S (ARS) affinity assays to rank diol-binding affinities, which influence hydrolysis rates independent of ROS reactivity . Correlate oxidation rates with clogP values to predict biological stability .

Q. How can trace genotoxic impurities (e.g., free boronic acids) be quantified in this compound?

  • Methodological Answer : Develop an LC-MS/MS method validated per ICH guidelines, as done for carboxy- and methyl-phenylboronic acids in Lumacaftor . Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Set detection limits to <1 ppm, and validate accuracy, precision, and robustness using spike-recovery experiments .

Q. What strategies enable the application of this compound in stimuli-responsive drug delivery systems?

  • Methodological Answer : Incorporate the boronic acid moiety into hydrogels for glucose-sensitive drug release. Design systems where the compound forms reversible complexes with polyols (e.g., glucose), as shown in phenylboronic acid-based hydrogels . Validate responsiveness via UV-vis and fluorescence spectroscopy under varying glucose concentrations .

Q. How do steric and electronic effects of the morpholine-sulfonyl group influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : Conduct comparative coupling reactions with aryl halides under standardized conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O). Analyze steric effects using X-ray crystallography or DFT-optimized structures . Compare turnover frequencies (TOFs) with analogs lacking the morpholine-sulfonyl group to isolate electronic contributions .

Data Contradictions and Resolution

  • Oxidation vs. Hydrolysis Rates : shows that boronic ester oxidation rates do not always correlate with diol-binding affinities (e.g., pinacol esters oxidize faster than neopentyl glycol esters despite higher affinity). Resolve by conducting parallel ARS assays and 1H^1H-NMR experiments to decouple hydrolysis and oxidation pathways .
  • Impurity Detection Limits : While LC-MS/MS achieves <1 ppm sensitivity for boronic acids , ensure matrix effects (e.g., drug formulations) are accounted for via standard addition methods.

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